Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate
Description
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate (CAS: 1270169-95-3) is a carbamate-protected amine with the molecular formula C₁₃H₁₈BrFN₂O₂ . The compound features a tert-butyl carbamate group attached to an ethylamine backbone, which is further substituted with a 3-bromo-5-fluorophenyl aromatic ring. The stereochemistry is specified as the (R)-enantiomer in some synthetic routes, which may influence its biological activity and synthetic applications . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted molecules due to its halogenated aromatic system, which enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPUUOTBSUOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2011972-86-2 | |
| Record name | tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the preparation of the aminoethyl intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethylamine hydrobromide with a suitable base, such as sodium hydroxide, in an aqueous medium.
Introduction of the 3-Bromo-5-Fluorophenyl Group: The next step involves the coupling of the aminoethyl intermediate with 3-bromo-5-fluorobenzene. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.
Protection of the Amino Group: The final step involves the protection of the amino group with a tert-butyl carbamate group. This can be achieved by reacting the aminoethyl intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl carbamate moiety is a common protecting group in organic synthesis.
Substituent Effects on the Aromatic Ring
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 3-bromo-5-fluoro substituents in the target compound reduce electron density on the phenyl ring, enhancing resistance to oxidative metabolism compared to methoxy-substituted analogs .
- Steric effects : Naphthalene-substituted derivatives exhibit increased hydrophobicity and steric bulk, which may improve binding to hydrophobic pockets in proteins but reduce solubility .
Functional Group Variations in the Carbamate Side Chain
Key Observations :
- Alkyl vs. aromatic chains : Linear alkyl chains (e.g., 6-bromohexyl) increase solubility in polar solvents but may reduce target specificity compared to rigid aromatic systems .
- Electrophilic groups : Difluoroacetyl-substituted carbamates serve as electrophilic handles for further functionalization, unlike the target compound’s stable ethylamine backbone .
Biological Activity
Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate functional group, which is linked to an aminoethyl chain substituted with a 3-bromo-5-fluorophenyl moiety. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 2011972-86-2
- Molecular Formula : C13H17BrFNO2
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Aminoethyl Intermediate : The aminoethyl intermediate is prepared via nucleophilic substitution of 2-bromoethylamine hydrobromide with a suitable base.
- Coupling Reaction : The aminoethyl intermediate is coupled with 3-bromo-5-fluorobenzene using palladium-catalyzed cross-coupling techniques.
- Carbamate Formation : The final step involves the formation of the carbamate by reacting the amino group with a tert-butyl chloroformate.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : In vitro testing against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), showed IC50 values in the micromolar range, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| HCT116 | 1.54 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein-Ligand Interactions : It may serve as a probe for studying protein-ligand interactions, potentially affecting enzyme mechanisms involved in cancer progression.
- Apoptosis Induction : Flow cytometry assays indicated that the compound triggers apoptosis through increased caspase-3/7 activity, leading to programmed cell death in cancerous cells .
Medicinal Chemistry
This compound is being explored as a lead compound for drug development due to its unique structural features and biological activities. Its potential therapeutic applications include:
- Cancer Treatment : As a candidate for developing new anticancer drugs targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Case Studies
- Study on Anticancer Activity : A study published in MDPI highlighted that derivatives of similar compounds exhibited higher biological potency against leukemia cell lines compared to standard treatments . This suggests that modifications to the structure of this compound could enhance its therapeutic potential.
- Mechanistic Insights : Research indicated that the presence of electron-withdrawing groups like bromine and fluorine significantly enhances the biological activity of related compounds by improving binding affinity to target proteins .
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[2-amino-1-(3-bromo-5-fluorophenyl)ethyl]carbamate, and how is reaction progress monitored?
The synthesis typically involves coupling a bromo-fluorophenyl ethylamine precursor with tert-butyl carbamate groups. Key steps include:
- Amine protection : The primary amine is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the carbamate linkage .
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction completion, with silica gel plates and UV visualization for intermediate detection .
- Purification : Column chromatography or recrystallization ensures high purity, often using dichloromethane/hexane or ethyl acetate solvent systems .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data do they provide?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm in <sup>1</sup>H) and carbamate carbonyl (δ ~155 ppm in <sup>13</sup>C) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> for C₁₄H₁₈BrFN₂O₂) and fragmentation patterns .
- Infrared (IR) spectroscopy : Absorbance bands at ~1700 cm⁻¹ confirm the carbamate C=O stretch .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Temperature control : Low temperatures (0–5°C) minimize side reactions during carbamate formation .
- Base selection : Triethylamine or DMAP enhances nucleophilic attack efficiency while scavenging HCl byproducts .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while dichloromethane aids in Boc protection .
- Scale-up challenges : Automated systems (e.g., flow reactors) reduce variability in large-scale syntheses .
Q. What strategies are employed to analyze the compound's interaction with biological targets, and how are binding affinities quantified?
- In vitro assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) measure affinity for enzymes/receptors .
- Metabolic stability : Liver microsome assays assess oxidative degradation pathways, with LC-MS/MS quantifying metabolite formation .
- Structure-activity relationships (SAR) : Analog synthesis (e.g., trifluoromethyl or morpholino substitutions) identifies critical functional groups for activity .
Q. How can crystallographic data resolve ambiguities in molecular configuration, particularly for stereocenters or conformational isomers?
- Single-crystal X-ray diffraction : Using programs like SHELXL or OLEX2, researchers determine absolute configuration (e.g., R/S stereochemistry) and hydrogen-bonding networks .
- ORTEP diagrams : Visualize molecular geometry and thermal ellipsoids to confirm steric effects from substituents like bromine or fluorophenyl groups .
- Data contradiction resolution : Discrepancies between NMR and crystallographic data (e.g., dynamic vs. static conformers) are addressed via variable-temperature NMR or DFT calculations .
Q. What methodologies are used to troubleshoot low yields or unexpected byproducts during synthesis?
- Mechanistic analysis : Identify competing pathways (e.g., SN1 vs. SN2 for bromine displacement) using kinetic isotope effects or trapping experiments .
- Byproduct isolation : Preparative HPLC or flash chromatography isolates impurities, followed by structural elucidation via MS/MS .
- Reagent screening : Alternative coupling agents (e.g., HATU vs. EDC) or protecting groups (e.g., Fmoc vs. Boc) may reduce side reactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
